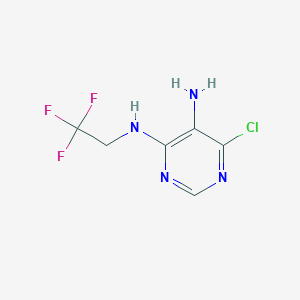
Methyl 5-cyano-6-isopropoxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-6-isopropoxynicotinate is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of nicotinic acid and is characterized by the presence of a cyano group at the 5-position and an isopropoxy group at the 6-position of the nicotinate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-6-isopropoxynicotinate typically involves the reaction of nicotinic acid derivatives with appropriate reagents. One common method includes the esterification of nicotinic acid followed by the introduction of the cyano and isopropoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-cyano-6-isopropoxynicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl 5-cyano-6-isopropoxynicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 5-cyano-6-isopropoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the isopropoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl nicotinate: Similar in structure but lacks the cyano and isopropoxy groups.
Ethyl nicotinate: Similar ester derivative with an ethyl group instead of a methyl group.
Methyl 5-cyano-6-methoxynicotinate: Similar but with a methoxy group instead of an isopropoxy group.
Uniqueness: Methyl 5-cyano-6-isopropoxynicotinate is unique due to the presence of both the cyano and isopropoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1312008-56-2 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
methyl 5-cyano-6-propan-2-yloxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-7(2)16-10-8(5-12)4-9(6-13-10)11(14)15-3/h4,6-7H,1-3H3 |
Clé InChI |
OQUZZBNVPTWCKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=N1)C(=O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



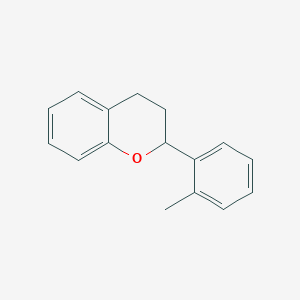
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
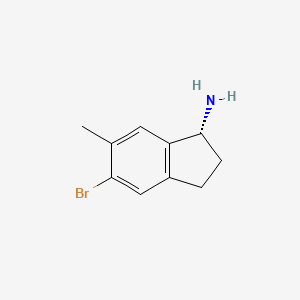
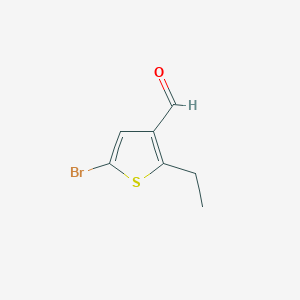

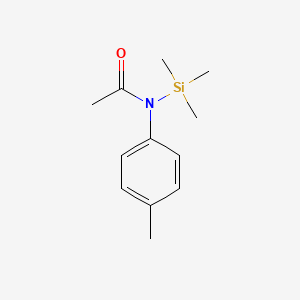

![2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol](/img/structure/B15067831.png)
![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067849.png)
![2-Bromo-1,6a-dihydrocyclopropa[a]inden-6(1aH)-one](/img/structure/B15067856.png)
![2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid](/img/structure/B15067866.png)
